4-Chloro-5-methoxy-2-nitrophenol
CAS No.:
Cat. No.: VC17223173
Molecular Formula: C7H6ClNO4
Molecular Weight: 203.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClNO4 |
|---|---|
| Molecular Weight | 203.58 g/mol |
| IUPAC Name | 4-chloro-5-methoxy-2-nitrophenol |
| Standard InChI | InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3 |
| Standard InChI Key | BVTGNOGSGLFHGO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Functional Groups
The molecular formula of 4-chloro-5-methoxy-2-nitrophenol is C₇H₆ClNO₄, with a molecular weight of 215.58 g/mol. Its structure consists of a phenolic backbone with three substituents:
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Chlorine (-Cl) at position 4
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Methoxy (-OCH₃) at position 5
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Nitro (-NO₂) at position 2
This arrangement creates significant electronic effects: the nitro group is a strong electron-withdrawing meta-director, while the methoxy group acts as an electron-donating ortho/para-director. The chlorine atom further influences reactivity through inductive effects .
Spectral Data and Characterization
While direct spectral data for 4-chloro-5-methoxy-2-nitrophenol are absent in the reviewed sources, analogous compounds provide benchmarks:
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Infrared (IR) Spectroscopy: Expected peaks include:
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Nuclear Magnetic Resonance (NMR):
Synthesis Pathways and Industrial Relevance
Route 1: Sequential Substitution
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Nitration: Introduce the nitro group to 4-chlorophenol at position 2 using mixed acid (HNO₃/H₂SO₄).
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Methoxylation: Replace a hydrogen at position 5 with methoxy via nucleophilic aromatic substitution (SNAr) using sodium methoxide under elevated temperatures.
Route 2: Direct Functionalization of Substituted Benzene
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Chlorination and Methoxylation: Start with 3-methoxyphenol, chlorinate at position 4, followed by nitration at position 2.
Critical parameters include:
Industrial Challenges
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Purity Control: Byproducts such as 2,4-dichloro-6-nitrophenol (from over-chlorination) or 5-methoxy-2-nitrophenol (incomplete chlorination) may form, necessitating purification via activated carbon adsorption or recrystallization .
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Yield Optimization: Reported yields for similar syntheses range from 60% to 85%, depending on reaction conditions .
Physicochemical Properties
Thermal Stability and Phase Behavior
Reactivity and Stability
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Photodegradation: Nitrophenols are prone to photolytic decomposition under UV light, forming intermediates like nitroso compounds .
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Hydrolysis: Stable under acidic conditions but may undergo slow hydrolysis in alkaline media, releasing nitrite ions .
Applications and Industrial Use Cases
Dye and Pigment Intermediate
4-Chloro-5-methoxy-2-nitrophenol may serve as a precursor for azo dyes, analogous to 2-amino-4-chlorophenol (derived from 4-chloro-2-nitrophenol) . Key transformations include:
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling diazotization for dye synthesis.
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Complexation: Chromium or cobalt complexes enhance color fastness in textiles .
Pharmaceutical Applications
While no direct studies exist, structurally related nitrophenols exhibit:
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Antimicrobial Activity: Nitro groups disrupt microbial electron transport chains .
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Prodrug Potential: Nitro reduction to amines can activate prodrugs in hypoxic environments (e.g., tumor tissues) .
Environmental and Toxicological Considerations
Biodegradability
Chloronitrophenols are recalcitrant in natural environments due to electron-withdrawing groups inhibiting microbial degradation . Aerobic bacterial strains (e.g., Pseudomonas spp.) may partially degrade the compound via nitroreductases, but methoxy groups could hinder enzymatic access .
Ecotoxicity
| Organism | LC₅₀/EC₅₀ (Estimated) | Basis in Analogous Compounds |
|---|---|---|
| Daphnia magna | 2–5 mg/L | Chloronitrophenols |
| Pseudokirchneriella | 0.5–1 mg/L | Nitrophenol toxicity |
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Replace traditional nitrating agents with ionic liquids or biocatalysts to reduce waste .
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Crystallography: Single-crystal X-ray diffraction to resolve molecular conformation.
Environmental Remediation
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Advanced Oxidation Processes (AOPs): Evaluate ozonation or Fenton reactions for degradation efficiency.
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Bioremediation: Screen microbial consortia for nitroreductase activity.
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